molecular formula C11H12BrN B14012842 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]

6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]

Cat. No.: B14012842
M. Wt: 238.12 g/mol
InChI Key: ADVGRSBRAZIOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] is a chemical compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] typically involves the reaction of a quinoline derivative with a brominating agent to introduce the bromine atom at the 6’ position. This is followed by a cyclopropanation reaction to form the spiro structure. Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination and diazo compounds for cyclopropanation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized quinoline compounds .

Mechanism of Action

The mechanism of action of 6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] involves its interaction with molecular targets such as enzymes or receptors. The spiro structure may allow for unique binding interactions, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application, such as inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

6-bromospiro[2,3-dihydro-1H-quinoline-4,1'-cyclopropane]

InChI

InChI=1S/C11H12BrN/c12-8-1-2-10-9(7-8)11(3-4-11)5-6-13-10/h1-2,7,13H,3-6H2

InChI Key

ADVGRSBRAZIOAH-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCNC3=C2C=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.